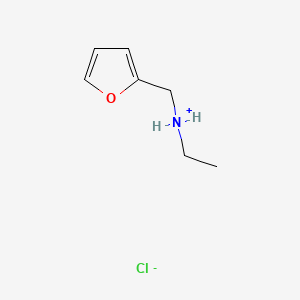Furfurylamine, N-ethyl-, hydrochloride
CAS No.: 99357-37-6
Cat. No.: VC7855322
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99357-37-6 |
|---|---|
| Molecular Formula | C7H12ClNO |
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | ethyl(furan-2-ylmethyl)azanium;chloride |
| Standard InChI | InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H |
| Standard InChI Key | VSVVTOPMSFNWLR-UHFFFAOYSA-N |
| SMILES | CC[NH2+]CC1=CC=CO1.[Cl-] |
| Canonical SMILES | CC[NH2+]CC1=CC=CO1.[Cl-] |
Introduction
Chemical Structure and Properties
N-Ethylfurfurylamine hydrochloride (C₇H₁₂ClNO) is an ammonium salt derived from the parent amine, N-ethylfurfurylamine, through protonation with hydrochloric acid. The molecular structure consists of a furan ring substituted with a methylamine group, where one hydrogen on the amine is replaced by an ethyl group, and a chloride ion balances the charge .
Physical and Thermodynamic Properties
Synthesis and Manufacturing
The synthesis of N-ethylfurfurylamine hydrochloride typically involves two steps: alkylation of furfurylamine followed by salt formation.
Alkylation of Furfurylamine
Furfurylamine (C₅H₇NO) serves as the starting material. Ethylation can be achieved via reductive amination or direct alkylation:
-
Reductive Amination: Reacting furfurylamine with acetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields N-ethylfurfurylamine .
-
Direct Alkylation: Treatment with ethyl bromide in a basic medium (e.g., potassium carbonate) facilitates substitution at the amine .
Hydrochloride Salt Formation
The free amine is dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with gaseous HCl, precipitating the hydrochloride salt .
Example Protocol
-
Combine furfurylamine (2.0 mmol) and ethyl bromide (2.2 mmol) in dry THF.
-
Add K₂CO₃ (3.0 mmol) and reflux at 60°C for 12 hours.
-
Filter, concentrate, and purify via column chromatography.
-
Dissolve the product in ether, bubble HCl gas, and collect the precipitate .
Applications and Industrial Relevance
N-Ethylfurfurylamine hydrochloride finds niche applications in the following areas:
Pharmaceutical Intermediate
Furfurylamine derivatives are precursors to antihypertensive agents, diuretics, and antiseptics . The ethyl substitution may enhance lipid solubility, improving blood-brain barrier penetration for central nervous system-targeted drugs.
Corrosion Inhibition
Like furfurylamine, its ethylated derivative could act as a corrosion inhibitor in industrial cooling systems, leveraging the amine’s ability to adsorb onto metal surfaces .
Specialty Chemistry
The compound’s rigid furan ring and cationic charge make it a candidate for ionic liquids or chiral auxiliaries in asymmetric synthesis .
Research Findings and Innovations
Recent studies highlight advancements in optimizing furfurylamine derivatives:
Conformational Analysis
Thermochemical studies on 5-methylfurfurylamine reveal that gauche conformers dominate (75.7% Boltzmann population) due to reduced steric strain . Similar trends are expected for N-ethylfurfurylamine hydrochloride.
Green Synthesis
The Zn/HCl system for furfurylamine synthesis (96% yield) could be adapted for N-ethyl derivatives, emphasizing solvent-free or aqueous conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume